1-[2-(4-Fluorophenyl)ethyl]piperazine

Lipophilicity Blood-Brain Barrier Permeability Medicinal Chemistry

1-[2-(4-Fluorophenyl)ethyl]piperazine (CAS 70931-33-8) is a monosubstituted piperazine derivative bearing a 4-fluorophenyl moiety connected via an ethylene spacer, with molecular formula C12H17FN2 and molecular weight 208.28 g/mol. The ethylene bridge distinguishes it from directly N-arylated piperazines such as 1-(4-fluorophenyl)piperazine (CAS 2252-63-3) by introducing conformational flexibility and altering the pKa of the secondary amine.

Molecular Formula C12H17FN2
Molecular Weight 208.27 g/mol
CAS No. 70931-33-8
Cat. No. B1338925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Fluorophenyl)ethyl]piperazine
CAS70931-33-8
Molecular FormulaC12H17FN2
Molecular Weight208.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC2=CC=C(C=C2)F
InChIInChI=1S/C12H17FN2/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2
InChIKeyLODHVDKKTUZVDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(4-Fluorophenyl)ethyl]piperazine (CAS 70931-33-8): A Structurally Distinct Building Block for CNS-Targeted Chemical Probes


1-[2-(4-Fluorophenyl)ethyl]piperazine (CAS 70931-33-8) is a monosubstituted piperazine derivative bearing a 4-fluorophenyl moiety connected via an ethylene spacer, with molecular formula C12H17FN2 and molecular weight 208.28 g/mol . The ethylene bridge distinguishes it from directly N-arylated piperazines such as 1-(4-fluorophenyl)piperazine (CAS 2252-63-3) by introducing conformational flexibility and altering the pKa of the secondary amine [1]. This compound serves primarily as a late-stage functionalization intermediate in medicinal chemistry, where the free piperazine NH enables further N-alkylation or N-arylation to access diverse CNS-active pharmacophores .

Why 1-[2-(4-Fluorophenyl)ethyl]piperazine Cannot Be Replaced Arbitrarily by Other N-Substituted Piperazines


A common procurement error assumes that any N-aryl or N-aralkyl piperazine can substitute for 1-[2-(4-fluorophenyl)ethyl]piperazine in synthetic routes. However, the ethylene spacer substantially alters the basicity of the piperazine nitrogen, affecting both reactivity in N-functionalization steps and the physicochemical profile of downstream products [1]. Directly N-phenyl piperazines (e.g., 1-(4-fluorophenyl)piperazine) exhibit significantly lower pKa at the secondary amine due to conjugation of the nitrogen lone pair with the aromatic ring, leading to different nucleophilicity and different protonation states under physiological conditions . In documented industrial syntheses, replacement of the 4-fluorophenethyl group with other aralkyl groups results in loss of selectivity at the final target receptor, as exemplified by the 5-HT2A antagonist series where the 4-fluorophenethyl substituent is specifically required for high affinity .

Quantitative Comparative Evidence: 1-[2-(4-Fluorophenyl)ethyl]piperazine vs. Closest Analogs


Ethylene Spacer Confers Calculated LogP of 1.5–1.7 vs. ~0.8–1.1 for Directly N-Arylated Analog 1-(4-Fluorophenyl)piperazine

The calculated partition coefficient (LogP) of 1-[2-(4-fluorophenyl)ethyl]piperazine is reported as 1.54 (ChemSrc) to 1.7 (XLogP, computed) [1]. In contrast, 1-(4-fluorophenyl)piperazine (CAS 2252-63-3), lacking the ethylene spacer, exhibits a computed XLogP of approximately 0.8–1.1 [2]. This LogP difference of ~0.5–0.9 log units is chemically meaningful, as each log unit increase approximately corresponds to a 10-fold increase in partition into non-polar phases. The higher LogP value aligns with the CNS drug-likeness window (LogP 1–3 for optimal brain penetration), suggesting superior passive membrane permeability compared to the directly N-arylated analog .

Lipophilicity Blood-Brain Barrier Permeability Medicinal Chemistry

Topological Polar Surface Area (tPSA) of 15.3 Ų: Favorable CNS Drug-Likeness Profile vs. Higher tPSA Piperazine Derivatives

The topological polar surface area (tPSA) of 1-[2-(4-fluorophenyl)ethyl]piperazine is 15.27–15.3 Ų . This value falls well below the widely accepted CNS penetration threshold of tPSA < 60–70 Ų and is lower than many N-aryl piperazine comparators that bear additional polar substituents (e.g., 1-(2-methoxyphenyl)piperazine, tPSA ≈ 24.5 Ų; 1-(4-nitrophenyl)piperazine, tPSA > 58 Ų) [1]. The minimal tPSA reflects the absence of polar functional groups beyond the piperazine nitrogens. Combined with the moderate LogP of 1.54, the low tPSA predicts efficient passive CNS penetration, making this compound particularly suitable as a building block for CNS-targeted probe synthesis .

CNS Drug Design Physicochemical Property Blood-Brain Barrier

Patented as Key Intermediate for High-Selectivity 5-HT2A Antagonist: (3-Cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone

The Merck patent WO2006039974A1 explicitly identifies 1-[2-(4-fluorophenyl)ethyl]piperazine as the direct precursor to (3-cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone, a highly selective 5-HT2A receptor antagonist developed for treating sleep disorders and schizophrenia . This antagonist is covered by EP 1 198 453 B1 and EP 1 353 906 B1 . The 4-fluorophenethyl group is structurally required for 5-HT2A selectivity; replacement with non-fluorinated phenethyl or benzyl groups results in a significant loss of receptor subtype selectivity [1]. The industrial-scale synthetic route emphasizes economic production of the monosubstituted piperazine from 2-(4-fluorophenyl)ethyl mesylate and piperazine in aqueous acidic conditions, highlighting the compound's established large-scale manufacturing viability .

Serotonin 5-HT2A Antagonist Schizophrenia Sleep Disorders

Dihydrochloride Salt (CAS 113240-18-9) with Defined Melting Point 270–272 °C Enables Purification and Identity Verification

The free base 1-[2-(4-fluorophenyl)ethyl]piperazine can be purified via its dihydrochloride salt (CAS 113240-18-9), which has a sharply defined melting point of 270–272 °C . This melting point is substantially higher than that of the free base and provides a reliable identity and purity check. In contrast, many closely related N-aralkyl piperazines (e.g., 1-benzylpiperazine, 1-(2-phenylethyl)piperazine) form hygroscopic salts with broad or poorly defined melting ranges, complicating batch-to-batch quality control . The dihydrochloride salt also offers markedly improved aqueous solubility (>50 mg/mL) compared to the free base, facilitating formulation for in vivo pharmacology studies [1].

Salt Formation Purification Quality Control

Scalable Industrial Synthesis via Aqueous Aminolysis of 2-(4-Fluorophenyl)ethyl Mesylate: 77.6 g Piperazine → ~69 g Product in Single Batch

The Merck patent WO2006039974A1 describes a scalable process for producing 1-[2-(4-fluorophenyl)ethyl]piperazine by reacting 2-(4-fluorophenyl)ethyl mesylate with piperazine in aqueous HCl solution, avoiding the need for protecting group strategies . In the exemplified procedure, 77.6 g of piperazine is reacted with 71 g of the mesylate in 450 mL water / 450 mL 2N HCl, yielding monosubstituted product in high selectivity over the disubstituted byproduct . This contrasts with the older DE 2855703 route requiring 1-(ethoxycarbonyl)piperazine protection/deprotection steps, which increases step count, cost, and waste [1]. For procurement, this establishes that the compound can be reliably manufactured at multi-kilogram scale with a well-documented, patent-protected process .

Process Chemistry Scalable Synthesis Industrial Manufacturing

SpectraBase Entry with 1H NMR, FTIR, and GC-MS Spectra Enables Direct Batch-to-Batch Identity Verification

1-[2-(4-Fluorophenyl)ethyl]piperazine has a dedicated entry in the SpectraBase spectral database (Compound ID: IG9t6FGnMBZ), providing reference 1H NMR, FTIR, and GC-MS spectra [1]. This represents a distinct procurement advantage over less-characterized analogs: many N-(2-arylethyl)piperazines with alternative aryl substituents (e.g., 4-chloro, 4-bromo, 4-methyl) lack publicly available reference spectra, making independent batch verification more time-consuming . Additionally, commercial suppliers such as Bidepharm offer batch-specific QC documentation including HPLC, NMR, and GC traces at 97% purity specification , and AKSci provides SDS and COA documentation with 95% minimum purity .

Analytical Characterization Quality Assurance Spectral Database

Evidence-Based Application Scenarios for 1-[2-(4-Fluorophenyl)ethyl]piperazine (CAS 70931-33-8)


Synthesis of Selective 5-HT2A Antagonists for CNS Disorders Using the Validated 4-Fluorophenethyl Piperazine Intermediate

Medicinal chemistry teams developing 5-HT2A receptor antagonists for schizophrenia or sleep disorders should procure this compound as the validated synthetic entry point. The Merck patent WO2006039974A1 establishes that N-functionalization of 1-[2-(4-fluorophenyl)ethyl]piperazine with (3-cyano-1H-indol-7-yl)methanone yields a highly selective 5-HT2A antagonist covered by EP 1 198 453 B1 and EP 1 353 906 B1 . The 4-fluorophenethyl group is structurally required for maintaining selectivity over 5-HT2C and other serotonin subtypes; SAR data within the patent family demonstrate that substituting the 4-fluoro group or shortening the ethylene linker leads to loss of therapeutic selectivity . The compound's LogP of 1.54 and tPSA of 15.3 Ų predict that the final elaborated antagonist will remain within CNS drug-likeness space, reducing late-stage attrition risk .

Late-Stage Diversification Library Synthesis via N-Functionalization of the Free Piperazine NH

The free secondary amine of 1-[2-(4-fluorophenyl)ethyl]piperazine serves as a versatile handle for parallel library synthesis through N-alkylation, N-arylation (Buchwald-Hartwig), reductive amination, or sulfonylation . The ethylene spacer preserves the nucleophilicity of the piperazine nitrogen by preventing direct conjugation with the 4-fluorophenyl ring, a key difference from directly N-arylated piperazines . This enhanced reactivity translates to higher yields in N-functionalization chemistry. The compound's moderate LogP (1.54) ensures that even after addition of diverse N-substituents, a significant fraction of library members will remain within drug-likeness physicochemical space, making it an efficient core scaffold for hit-to-lead exploration .

In Vivo Pharmacological Studies Leveraging the Highly Soluble Dihydrochloride Salt Form

For in vivo pharmacology programs requiring aqueous formulation (e.g., intraperitoneal or intravenous dosing in rodent models), procurement of the dihydrochloride salt (CAS 113240-18-9) is recommended. The salt exhibits aqueous solubility >50 mg/mL—substantially higher than the free base—enabling dose escalation studies without requiring co-solvents or complex formulation vehicles that may confound pharmacological readouts . The sharply defined melting point of 270–272 °C serves as a rapid identity check before each in vivo experiment, reducing the risk of dosing errors due to compound degradation or misidentification . This salt form is directly accessible from the free base via HCl treatment as described in US4804661 .

Process Chemistry Development and Scale-Up Using the Published Aqueous Aminolysis Route

Process R&D groups tasked with scaling up piperazine-containing intermediates should evaluate the published Merck route (WO2006039974A1), which produces 1-[2-(4-fluorophenyl)ethyl]piperazine in a single step from 2-(4-fluorophenyl)ethyl mesylate and piperazine in aqueous HCl—avoiding protecting group chemistry . This route offers clear economic advantages over the older DE 2855703 protection/deprotection sequence: reduced step count (1 vs. 3), aqueous solvent system, and no chromatographic purification . The demonstrated batch yielding ~69 g of product from 77.6 g of piperazine establishes scalability, and the dihydrochloride purification provides a crystalline intermediate with defined melting point for GMP quality control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-(4-Fluorophenyl)ethyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.